molecular formula C14H8Cl2FNO B8794280 3-Chloro-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile

3-Chloro-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile

Cat. No. B8794280
M. Wt: 296.1 g/mol
InChI Key: ZSWXSINGKZZWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H8Cl2FNO and its molecular weight is 296.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile

Molecular Formula

C14H8Cl2FNO

Molecular Weight

296.1 g/mol

IUPAC Name

3-chloro-5-(6-chloro-2-fluoro-3-methylphenoxy)benzonitrile

InChI

InChI=1S/C14H8Cl2FNO/c1-8-2-3-12(16)14(13(8)17)19-11-5-9(7-18)4-10(15)6-11/h2-6H,1H3

InChI Key

ZSWXSINGKZZWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)OC2=CC(=CC(=C2)C#N)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven dried flask was added CuCl2 (2.5 g, 18.0 mmol). The flask was placed under high vacuum, flushed with nitrogen and acetonitrile (10 ml) was added. t-Butyl nitrite (2.7 mL, 22.5 mmol) was added dropwise. The stirred solution was placed in a an oil bath at 50° C. under gentle stream of nitrogen and 3-[(6-amino-2-fluoro-3-methylphenyl)oxy]-5-chlorobenzonitrile dissolved in acetonitrile (15 mL) was added dropwise. The reaction was stirred for 0.5 h, cooled to RT and poured into ice cold, aqueous HCl (0.5 N, 100 mL). EtOAc (100 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (2×100 mL). The organic extracts were combined, dried over Na2SO4, filtered and evaporated. Purification was accomplished by column chromatography (hexane/EtOAc) to afford the title compound (1.8 g, 67%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 7.79 (s, 1H), 7.48 (s, 1H), 7.44 (t, 1H), 7.41 (d, 1H), 7.31 (t, 1H), 2.27 (d, 3H).
[Compound]
Name
CuCl2
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
3-[(6-amino-2-fluoro-3-methylphenyl)oxy]-5-chlorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
67%

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